Z-Arg-Leu-Arg-Gly-Gly-AMC acetate

Descripción general

Descripción

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate is a protease inhibitor that blocks the activity of the proteasome . It has been shown to inhibit the activity of histidine proteases and to inhibit proteolysis by the proteasome in a kinetic assay . It is a fluorogenic substrate for the deubiquitinating enzyme isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs) based on the C-termini of ubiquitin with a kcat/Km value of 95 M-1s-1 .

Molecular Structure Analysis

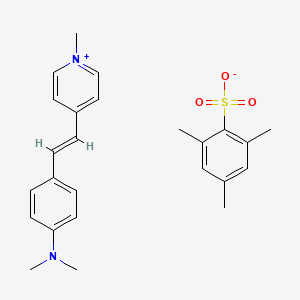

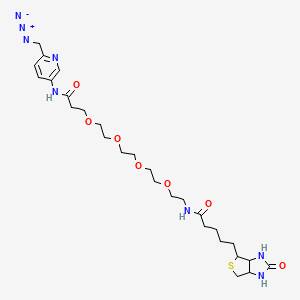

The molecular structure of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate is represented by the formula C40H56N12O9 . It is a complex molecule with multiple functional groups, including amide and carboxylate groups, which contribute to its biological activity.Chemical Reactions Analysis

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate is a fluorogenic substrate for the deubiquitinating enzyme isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs) based on the C-termini of ubiquitin . The exact chemical reactions it undergoes are not specified in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate include a molecular weight of 962.98 . It is recommended to be stored at -10°C .Aplicaciones Científicas De Investigación

Protease Inhibitor

This compound acts as a protease inhibitor, blocking the activity of proteasomes and inhibiting histidine proteases, which is crucial in studying proteolysis kinetics .

Fluorogenic Substrate

It serves as a fluorogenic substrate for various enzymes, including urokinase, tissue-type plasminogen activator, trypsin, thrombin , and deubiquitinating enzymes like isopeptidase T (IPaseT) and ubiquitin C-terminal hydrolases (UCHs) .

Assays for Mechanistic Studies

The compound is used in continuous assays for precise mechanistic studies or microtiter plate assays for high-throughput inhibitor screening .

Viral Protease Research

It is a substrate for papain-like proteases of viruses such as MERS-CoV, SARS-CoV, and SARS-CoV-2, aiding in the research of these pathogens .

Mecanismo De Acción

Target of Action

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate, also known as MFCD18782513, is primarily targeted towards the deubiquitinating enzyme isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs) . These enzymes play a crucial role in the regulation of protein degradation, cell cycle, and DNA repair.

Mode of Action

The compound acts as a fluorogenic substrate for its target enzymes . It interacts with these enzymes based on the C-termini of ubiquitin, leading to changes in the enzymatic activity. The kcat/Km value of this interaction is reported to be 95 M⁻¹s⁻¹ .

Biochemical Pathways

The action of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate affects the ubiquitin-proteasome pathway , which is responsible for protein degradation . By acting on the deubiquitinating enzymes, it influences the removal of ubiquitin from proteins, thereby affecting their degradation and the overall protein turnover in the cell.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The action of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate results in the modulation of the activity of deubiquitinating enzymes. This can lead to changes in protein degradation rates, potentially affecting various cellular processes such as cell cycle progression and DNA repair .

Action Environment

The action, efficacy, and stability of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the presence of this solvent can impact its action . Furthermore, factors such as temperature and pH may also affect the compound’s stability and interaction with its target enzymes.

Propiedades

IUPAC Name |

acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56N12O9.C2H4O2/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26;1-2(3)4/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46);1H3,(H,3,4)/t28-,29-,30-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCHSTIEMRFRPU-SZOHVZSOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H60N12O11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%](/img/structure/B6288683.png)

![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288690.png)

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)

![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)

![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)

![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)

![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)

![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)

![3-Chloropropyloxybenzyloxycalix[8]arene](/img/structure/B6288753.png)

![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)